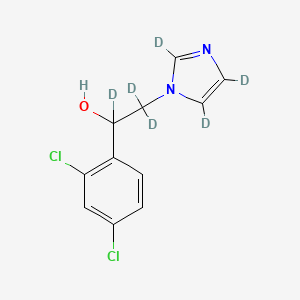

N-Feruloyl Serotonin-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Feruloyl Serotonin-d3 is a derivative of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological functions. This compound is characterized by the presence of a feruloyl group attached to the serotonin molecule, which enhances its antioxidant properties. This compound is often studied for its potential neuroprotective effects and its ability to attenuate oxidative stress and apoptosis in neuronal cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Feruloyl Serotonin-d3 can be synthesized through a series of chemical reactions involving the coupling of ferulic acid with serotonin. The process typically involves the following steps:

Esterification: Ferulic acid is first esterified with an alcohol to form an ester intermediate.

Amidation: The ester intermediate is then reacted with serotonin in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Deuteration: The final step involves the incorporation of deuterium atoms into the serotonin molecule to obtain the deuterated form, this compound.

Industrial Production Methods

Industrial production of this compound involves the use of high-speed counter-current chromatography (HSCCC) for the separation and purification of the compound from natural sources such as safflower seed meal. The process includes the following steps:

Extraction: Safflower seed meal is extracted with a suitable solvent to obtain a crude extract containing this compound.

Chromatography: The crude extract is subjected to HSCCC using a two-phase solvent system composed of chloroform, methanol, and hydrochloric acid. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.

Purification: The separated fractions are collected and further purified to obtain this compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-Feruloyl Serotonin-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the feruloyl group to its corresponding alcohol.

Substitution: this compound can undergo nucleophilic substitution reactions, where the feruloyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted serotonin derivatives.

Applications De Recherche Scientifique

N-Feruloyl Serotonin-d3 has a wide range of scientific research applications, including:

Antioxidant Activity: The compound exhibits strong antioxidant properties, which can be utilized in the development of antioxidant therapies.

Anti-inflammatory Effects: This compound has been studied for its ability to inhibit pro-inflammatory cytokines, making it useful in the treatment of inflammatory conditions.

Cancer Research: The compound’s anti-tumor properties have been explored in various cancer models.

Mécanisme D'action

N-Feruloyl Serotonin-d3 exerts its effects through several molecular targets and pathways:

Oxidative Stress Regulation: The compound scavenges free radicals and reduces reactive oxygen species, thereby protecting cells from oxidative damage.

Apoptosis Inhibition: It increases the expression of anti-apoptotic proteins such as B-cell lymphoma protein 2 (Bcl-2) and decreases the expression of pro-apoptotic proteins such as Bcl-2-associated X protein.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(p-Coumaroyl) Serotonin: Another serotonin derivative with similar antioxidant and anti-inflammatory properties.

Feruloyltyramine: A compound with comparable antioxidant activity but different molecular targets.

4-Coumaroyl Serotonin: A serotonin derivative with similar neuroprotective effects.

Uniqueness

N-Feruloyl Serotonin-d3 is unique due to its deuterated form, which enhances its stability and bioavailability. Additionally, its strong neuroprotective and antioxidant properties make it a promising candidate for therapeutic applications in neurodegenerative diseases and oxidative stress-related conditions .

Propriétés

Numéro CAS |

1795138-29-2 |

|---|---|

Formule moléculaire |

C20H20N2O4 |

Poids moléculaire |

355.408 |

Nom IUPAC |

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enamide |

InChI |

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+/i1D3 |

Clé InChI |

WGHKJYWENWLOMY-RQTUGABZSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O |

Synonymes |

N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-3-[4-hydroxy-3-(methoxy-d3)phenyl]-2-propenamide; N-Feruloylserotonin-d3; NSC 369502-d3; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol](/img/structure/B589018.png)

![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)

![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B589021.png)

![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)